molecular formula C18H20N2O2 B335614 1-(3-Methoxybenzoyl)-4-phenylpiperazine

1-(3-Methoxybenzoyl)-4-phenylpiperazine

Cat. No.: B335614
M. Wt: 296.4 g/mol
InChI Key: NVKQYRYUTSGRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 3-methoxybenzoyl substituent at the 1-position. This compound is of interest due to its structural versatility, which allows for modifications that influence pharmacological activity, solubility, and receptor binding.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3

InChI Key

NVKQYRYUTSGRIY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) require harsher conditions (e.g., POCl₃/DMF) compared to electron-donating groups like methoxy .
  • Bulky substituents (e.g., isoquinoline in KN62) necessitate multi-step purifications (HPLC, recrystallization) .
2.3. Pharmacological and Physicochemical Properties
  • Solubility : The methoxy group in the target compound improves water solubility compared to nitro or sulfonyl analogs, which are more lipophilic .
  • BBB Permeability : NSPP and eticlopride analogs exhibit superior BBB penetration due to sulfonyl and hydrophobic groups, respectively .
  • Bioactivity :
    • Antitumor : Chlorophenyl and difluorophenyl analogs (e.g., compounds 7a and 7e) show enhanced cytotoxicity via PI3K/Akt pathway inhibition .
    • Neuroprotection : NSPP reduces microglial activation (IL-6 suppression) and preserves neural stem cells post-radiation .
2.4. Species and Assay-Dependent Variations
  • Species Differences : KN62 and OxATP show 20–500-fold higher potency at human vs. mouse P2X7 receptors due to receptor structural variations .
  • Assay Conditions : Antagonist potency (e.g., suramin) varies with temperature and buffer composition (e.g., NaCl vs. sucrose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.